2-Amino-4,6-dimethyl-1,3,5-triazine
Overview
Description
2-Amino-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with ammonia. The process begins with the chlorination of cyanuric acid to form cyanuric chloride, which is then reacted with ammonia to yield the desired triazine compound . The reaction conditions generally involve moderate temperatures and the use of solvents such as dioxane or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include halogenated or alkylated triazine derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include hydroxylated or aminated derivatives.
Scientific Research Applications
2-Amino-4,6-dimethyl-1,3,5-triazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 2-Amino-1,3,5-triazine
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 2-Amino-4,6-dimethoxy-1,3,5-triazine
Comparison: 2-Amino-4,6-dimethyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Amino-1,3,5-triazine, the dimethyl groups enhance its hydrophobicity and stability . The tris(dimethylamino) derivative exhibits different reactivity due to the presence of additional amino groups, making it useful in different applications . The dimethoxy derivative, on the other hand, has altered electronic properties due to the presence of methoxy groups, affecting its reactivity and applications .
Properties
IUPAC Name |
4,6-dimethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRXBOTCNWNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902890 | |
Record name | NoName_3466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-90-3 | |
Record name | dimethyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-amino-4,6-dimethyl-1,3,5-triazine in the study of guanidine?
A1: Guanidine, a strong base, has been challenging to study in its neutral form. Researchers used this compound to create co-crystals with guanidine. This allowed them to determine the crystal structure of neutral guanidine for the first time []. Essentially, this compound acted as a scaffolding molecule, enabling the analysis of guanidine's structure through X-ray diffraction.
Q2: What specific structural information about guanidine was obtained using this compound?
A2: The research utilizing this compound led to the successful determination of the crystal structures for both a 1:1 and a 2:1 co-crystal of guanidine and this compound []. This provided valuable insights into the arrangement of guanidine molecules in the solid state, a feat previously unattained.
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